Bis(3-(triethoxysilyl)propyl)amine
Overview
Description
Bis(3-(triethoxysilyl)propyl)amine: is an organosilane compound with the molecular formula C18H43NO6Si2 and a molecular weight of 425.71 g/mol . It is a yellowish liquid with an amine-like odor and is commonly used as an adhesion promoter, surface modifier, and coupling agent between inorganic materials (such as glass and metals) and organic polymers (such as thermosets, thermoplastics, and elastomers) .
Mechanism of Action
Target of Action
Bis(3-(triethoxysilyl)propyl)amine, also known as Bis[3-(triethoxysilyl)propyl]amine, is a bis-amino silane that primarily targets the surfaces of various materials . It is used as a water-based coupling agent to promote adhesion between different materials, forming a hybrid material .
Mode of Action
The compound interacts with its targets through its amino groups, which provide coating strength to the modified surfaces . Additionally, the silanol groups in the compound bond with the hydroxyls present on the surface of metals . These bonds are further cured to form metal-siloxane linkages .
Biochemical Pathways
It is known that the compound plays a role in the formation of hybrid materials through the creation of metal-siloxane linkages .
Result of Action
The primary result of this compound’s action is the formation of a hybrid material with enhanced adhesion properties . This is achieved through the strengthening of the coating on modified surfaces and the formation of metal-siloxane linkages .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound reacts slowly with moisture or water . Therefore, it should be stored in a dark place, sealed, and dry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(triethoxysilyl)propyl)amine typically involves the hydrolysis and condensation polymerization of the precursor compound under neutral conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 160°C and a pressure of 0.6 mmHg .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The compound is typically supplied in steel pails, drums, or IBC containers and has a shelf life of one year when stored in a dry and cool place .
Chemical Reactions Analysis
Types of Reactions: Bis(3-(triethoxysilyl)propyl)amine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form cross-linked siloxane networks.
Amination: The amine group in the compound can participate in amination reactions with other organic compounds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Condensation: Silanol groups, heat, and catalysts (e.g., acetic acid).
Amination: Organic amines, solvents (e.g., ethanol, toluene).
Major Products Formed:
Siloxane Networks: Formed through condensation reactions.
Aminated Organic Compounds: Formed through amination reactions.
Scientific Research Applications
Chemistry: Bis(3-(triethoxysilyl)propyl)amine is used as a coupling agent to improve the adhesion between different materials, such as metals and polymers . It is also used in the synthesis of hybrid mesostructured organosilica materials for catalysis and absorbance applications .
Biology and Medicine: The compound is used in the development of drug delivery systems and biomedical devices due to its ability to form stable and biocompatible coatings .
Industry: In industrial applications, this compound is used as an adhesion promoter in paints, coatings, and sealants to enhance the durability and performance of the final products . It is also used in the production of glass fiber composites and mineral-filled polymers .
Comparison with Similar Compounds
Bis(3-(trimethoxysilyl)propyl)amine: Similar in structure but with methoxy groups instead of ethoxy groups.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups attached to an ethane backbone.
3-(Triethoxysilyl)propylamine: Contains a single triethoxysilyl group attached to a propylamine backbone.
Uniqueness: Bis(3-(triethoxysilyl)propyl)amine is unique due to its dual triethoxysilyl groups, which provide enhanced hydrolytic stability and improved adhesion properties compared to similar compounds . This makes it particularly useful in applications requiring strong and durable bonds between inorganic and organic materials .
Properties
IUPAC Name |
3-triethoxysilyl-N-(3-triethoxysilylpropyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43NO6Si2/c1-7-20-26(21-8-2,22-9-3)17-13-15-19-16-14-18-27(23-10-4,24-11-5)25-12-6/h19H,7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLDCNACDPTRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43NO6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065512 | |
Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13497-18-2 | |
Record name | Bis(triethoxysilylpropyl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13497-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(triethoxysilyl)propylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(triethoxysilylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(TRIETHOXYSILYL)PROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y34QW2E5AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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